molecular formula C11H8ClFN2OS B5459822 2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5459822
M. Wt: 270.71 g/mol
InChI Key: VSVUURHYGYONFL-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with chloro, fluoro, and thiazolyl groups

Properties

IUPAC Name

2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2OS/c1-6-5-17-11(14-6)15-10(16)8-3-2-7(13)4-9(8)12/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVUURHYGYONFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the thiazole ring: This can be achieved by reacting 4-methyl-2-aminothiazole with appropriate reagents.

    Introduction of the benzamide moiety: The thiazole derivative is then coupled with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of chloro and fluoro substituents, it can participate in nucleophilic aromatic substitution reactions.

    Oxidation and reduction: The thiazole ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzamide ring.

Scientific Research Applications

2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The chloro and fluoro substituents enhance its binding affinity and specificity . The exact pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide: can be compared with other benzamide derivatives such as:

Uniqueness

The unique combination of chloro, fluoro, and thiazolyl groups in 2-chloro-4-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

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